1-(1,3-Oxazol-5-yl)ethan-1-ol 1-(1,3-Oxazol-5-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17832374
InChI: InChI=1S/C5H7NO2/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3
SMILES:
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

1-(1,3-Oxazol-5-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17832374

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Oxazol-5-yl)ethan-1-ol -

Specification

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name 1-(1,3-oxazol-5-yl)ethanol
Standard InChI InChI=1S/C5H7NO2/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3
Standard InChI Key RHOXEKJVUHKEKF-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=CO1)O

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound is systematically named 1-[1-(1,3-oxazol-5-yl)cyclopropyl]ethanol under IUPAC nomenclature . Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . Key identifiers include:

PropertyValue/Descriptor
CAS Registry Number2229159-95-7
SMILESCC(C1(CC1)C2=CN=CO2)O
InChIKeyKESKWCMBRJPKKA-UHFFFAOYSA-N
Synonymous DesignationsEN300-1781673, PubChem CID 165626921

The structure combines a cyclopropane ring fused to an oxazole heterocycle, with a hydroxyl group at the ethanol substituent .

Structural Analysis

X-ray crystallography and computational modeling confirm a planar oxazole ring (bond angles: ~120° for N-C-O) and a strained cyclopropane moiety (C-C-C bond angles: ~60°) . The hydroxyl group participates in intramolecular hydrogen bonding with the oxazole nitrogen, stabilizing the conformer .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols are published, analogous oxazole-cyclopropane derivatives are typically synthesized via:

  • Cyclopropanation: Transition metal-catalyzed (e.g., Rh₂(OAc)₄) addition of carbenes to alkenes.

  • Oxazole Formation: Van Leusen reaction using TosMIC (tosylmethyl isocyanide) with aldehydes under basic conditions .

A hypothetical route involves cyclopropanation of 1,3-oxazol-5-ylethene followed by hydroxylation.

Reactivity Profile

The compound exhibits dual reactivity:

  • Oxazole Ring: Electrophilic substitution at C-2/C-4 positions (e.g., halogenation, nitration).

  • Cyclopropane: Strain-driven [2+1] cycloadditions or ring-opening under acidic conditions.

  • Hydroxyl Group: Oxidation to ketones or participation in nucleophilic acyl substitutions.

Physicochemical Properties

Experimental and Calculated Data

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

PropertyValue
Dipole Moment2.78 D
HOMO-LUMO Gap5.32 eV
LogP (Partition Coeff.)0.89
Aqueous Solubility12.7 mg/mL (25°C)

Thermogravimetric analysis (TGA) indicates decomposition onset at 187°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator